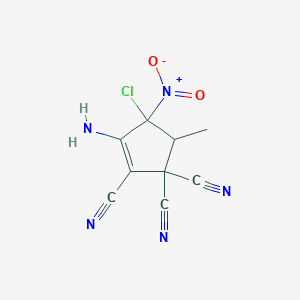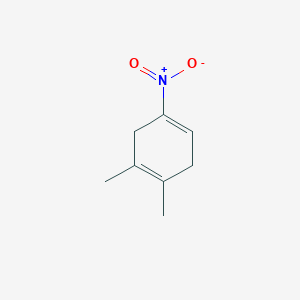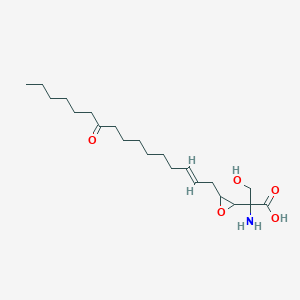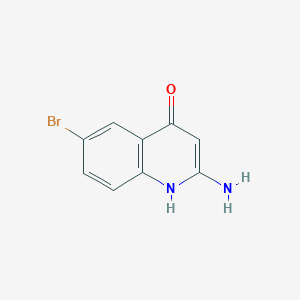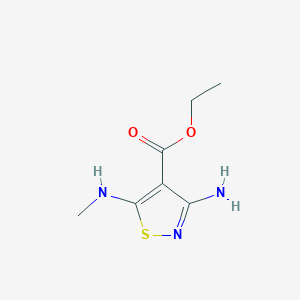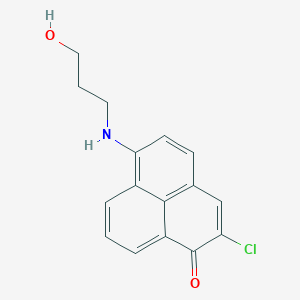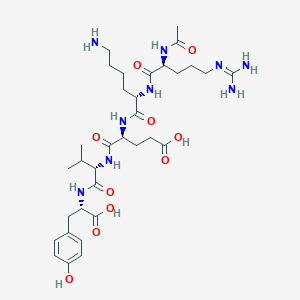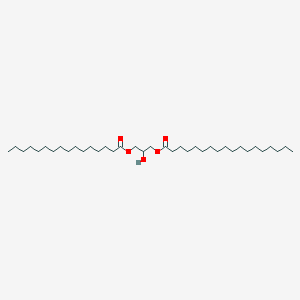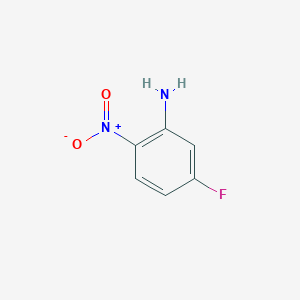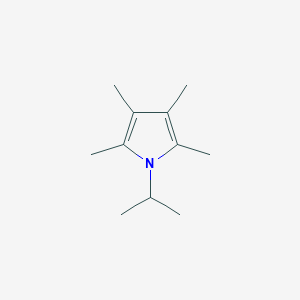
2,3,4,5-Tetramethyl-1-propan-2-ylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole is an organic compound with the molecular formula C11H19N and a molecular weight of 165.27526 g/mol It is a derivative of pyrrole, characterized by the presence of four methyl groups and an isopropyl group attached to the pyrrole ring
Preparation Methods
The synthesis of 2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Chemical Reactions Analysis
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be explored for its potential therapeutic properties. Additionally, it has industrial applications in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole can be compared with other similar compounds, such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 1-Boc-pyrazole-4-boronic acid pinacol ester . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
115695-70-0 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
2,3,4,5-tetramethyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C11H19N/c1-7(2)12-10(5)8(3)9(4)11(12)6/h7H,1-6H3 |
InChI Key |
VPIRGKXUPXGFDG-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C)C)C(C)C)C |
Canonical SMILES |
CC1=C(N(C(=C1C)C)C(C)C)C |
Synonyms |
1H-Pyrrole,2,3,4,5-tetramethyl-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


